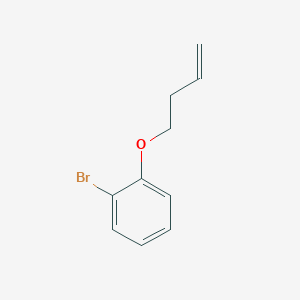

1-Bromo-2-(but-3-enyloxy)benzene

描述

Significance of Aryl Halides as Synthetic Precursors in Organic Chemistry

Aryl halides, which are aromatic compounds where a halogen atom is directly attached to an aromatic ring, are fundamental building blocks in organic chemistry. molaid.com Their significance stems primarily from their ability to participate in a wide array of cross-coupling reactions. The carbon-halogen bond in aryl halides, particularly bromides and iodides, is readily activated by transition metal catalysts, most notably palladium complexes. molaid.com

This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings all rely on aryl halides as key electrophilic partners. molaid.com These methods are cornerstones of modern synthesis, enabling the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and conductive polymers. molaid.com Beyond cross-coupling, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium species, which can then react with a variety of electrophiles to form new bonds. The stability, commercial availability, and well-understood reactivity of aryl halides cement their status as indispensable precursors in the synthetic chemist's toolbox. molaid.com

Importance of Unsaturated Ethers in Complex Molecule Construction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. While saturated ethers are often used as solvents due to their relative inertness, the introduction of unsaturation, such as a double or triple bond within one of the side chains, dramatically increases their synthetic utility. Unsaturated ethers are key components in the synthesis of a multitude of natural products and complex organic molecules.

The alkene or alkyne functionality within an unsaturated ether can undergo a vast range of chemical transformations. These include, but are not limited to, additions, oxidations, reductions, and metathesis reactions. Crucially, the double bond can participate in intramolecular reactions, acting as a nucleophile to attack an electrophilic center elsewhere in the molecule, leading to the formation of cyclic structures. This is particularly important in the synthesis of oxygen-containing heterocycles like furans and pyrans, which are common motifs in biologically active compounds. The ether oxygen can also influence the reactivity of the nearby unsaturation, and the entire unsaturated ether moiety can act as a directing group or a handle for further functionalization.

Unique Structural Features of 1-Bromo-2-(but-3-enyloxy)benzene Enabling Diverse Transformations

This compound is a molecule strategically designed for synthetic versatility. Its power lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the terminal alkene of the butenyloxy chain.

The Aryl Bromide: This group serves as a classical handle for transition metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide variety of substituents at the C-1 position of the benzene (B151609) ring.

The Unsaturated Ether Chain: The ortho positioning of the (but-3-enyloxy) group relative to the bromine atom is critical. This arrangement makes the molecule a prime candidate for intramolecular reactions. Following an initial transformation at the C-Br bond (e.g., formation of a radical or an organometallic species), the terminal double bond is perfectly positioned to act as an intramolecular trap, leading to the formation of a new ring system.

This dual functionality allows for the design of cascade or tandem reactions, where a single set of reagents can initiate a sequence of bond-forming events. For instance, the generation of a radical at the C-1 position can be followed by a 6-exo-trig cyclization onto the butenyl double bond to form a chromane (B1220400) ring system, a common scaffold in bioactive molecules.

Overview of Key Research Areas and Synthetic Utilities

The synthetic utility of this compound is centered on its capacity to act as a precursor to heterocyclic systems and further elaborated aromatic compounds. Key research areas involve leveraging its unique structure for intramolecular cyclization and intermolecular cross-coupling reactions.

Intramolecular Cyclization Reactions: The most prominent application of this substrate is in the synthesis of chromanes (3,4-dihydro-2H-1-benzopyrans). This can be achieved through several mechanistic pathways:

Radical Cyclization: Treatment of this compound with a radical initiator, such as AIBN, and a radical mediator like tributyltin hydride (Bu₃SnH), can generate an aryl radical. This radical is poised to add to the terminal alkene of the butenyloxy chain in an intramolecular fashion. This type of reaction, known as a 6-exo cyclization, is a powerful method for forming six-membered rings. While specific studies on this compound are not prevalent in readily available literature, extensive research on analogous systems, such as 1-bromo-2-(2-phenyl-3-butenyl)benzene, demonstrates the feasibility and stereochemical outcomes of such transformations. In a study on this phenyl-substituted analog, reduction with Bu₃SnH led to the 1,5-cyclization product with high efficiency.

Anionic and Organometallic Cyclization: Alternatively, the aryl bromide can be converted into an organometallic intermediate. For example, reaction with magnesium would form a Grignard reagent, while treatment with an organolithium reagent like t-BuLi would generate an aryllithium species. In some cases, these carbanionic intermediates can be induced to cyclize onto the tethered alkene. However, studies on the analogous 1-bromo-2-(2-phenyl-3-butenyl)benzene showed that treatment with Mg or t-BuLi led primarily to double-bond isomerization rather than cyclization, highlighting the nuanced reactivity dependent on the exact substrate and reaction conditions.

Palladium-Catalyzed Reactions: The aryl bromide functionality is a gateway to a host of palladium-catalyzed reactions.

Intramolecular Heck Reaction: In the presence of a palladium(0) catalyst and a base, an intramolecular Heck reaction can occur. This involves oxidative addition of the Pd(0) into the C-Br bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to furnish a cyclized product, typically a vinyl-substituted chromane or a related isomer.

Intermolecular Cross-Coupling: Before or after a potential cyclization, the aryl bromide can be engaged in standard intermolecular cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester can introduce a new aryl, heteroaryl, or alkyl group.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl substituent, creating a conjugated enyne system if the butenyloxy chain remains.

Heck Coupling: Reaction with an external alkene can be used to append a new vinyl group to the aromatic ring.

The tables below summarize the conditions for these key transformations as demonstrated on analogous systems, providing a blueprint for the potential reactivity of this compound.

Table 1: Potential Intramolecular Cyclization of this compound based on Analogous Systems Data extrapolated from studies on similar o-alkenylphenyl halides.

| Reaction Type | Reagents & Conditions | Probable Product | Notes |

| Radical Cyclization | Bu₃SnH, AIBN, Benzene, Reflux | 4-Methylchromane | Based on high efficiency of 6-exo radical cyclizations. |

| Anionic Reaction | t-BuLi, THF, -78 °C to rt | Isomerized starting material | Cyclization is often disfavored vs. other pathways for anionic species. |

| Grignard Formation | Mg, THF, rt | Isomerized starting material | Similar to the anionic pathway, cyclization is not guaranteed. |

Table 2: Potential Intermolecular Cross-Coupling Reactions General conditions for aryl bromides.

| Reaction Name | Coupling Partner | Catalyst / Reagents | Typical Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(But-3-enyloxy)-1,1'-biphenyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(Alkynyl)-2-(but-3-enyloxy)benzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | 1-Bromo-2-(but-3-enyloxy)-x-vinylbenzene (if alkene on ring) or coupled product at Br |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-but-3-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGBBSDMHZGIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464756 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-00-0 | |

| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Organic Transformations of 1 Bromo 2 but 3 Enyloxy Benzene

Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for various organic reactions, particularly those involving transition metal catalysis and the formation of organometallic intermediates.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide of 1-bromo-2-(but-3-enyloxy)benzene serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl, vinyl, or alkyl groups at the 2-position of the butenyloxybenzene core. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (in the presence of a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precatalysts |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, dppf) |

| Boron Reagent | Arylboronic acids, vinylboronic acids, or their corresponding esters |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene (B28343), dioxane, or DMF/water mixtures |

| Temperature | Typically elevated (80-120 °C) |

This table presents generalized conditions. Specific optimizations are often required for individual substrates and coupling partners.

The Negishi coupling provides another effective method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.org For this compound, this would involve reaction with an organozinc halide (R-Zn-X) in the presence of a suitable catalyst to yield the corresponding 2-substituted butenyloxybenzene. The reaction is compatible with a variety of sp², sp³, and sp hybridized organozinc reagents. wikipedia.org

Table 2: Key Components in Negishi Coupling

| Component | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, or other Pd or Ni complexes wikipedia.org |

| Organozinc Reagent | Prepared from the corresponding organohalide and zinc metal or by transmetalation. nih.gov |

| Solvent | THF, DMF, or other polar aprotic solvents |

| Temperature | Room temperature to reflux, depending on substrate reactivity |

The successful application of Negishi coupling often relies on the careful preparation and handling of the organozinc reagents.

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orglibretexts.org Organostannanes are known for their stability to air and moisture, making them convenient reagents. wikipedia.org However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, a Stille coupling would allow for the introduction of various organic groups. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 3: General Parameters for Stille Coupling

| Parameter | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes libretexts.org |

| Organotin Reagent | R-Sn(Alkyl)₃, where R is the group to be transferred (e.g., aryl, vinyl) wikipedia.org |

| Solvent | Toluene, THF, or DMF |

| Additives | LiCl is sometimes added to facilitate the reaction. |

| Temperature | Typically requires heating |

The choice of the "non-transferable" alkyl groups on the tin reagent is crucial for efficient coupling.

The aryl bromide functionality of this compound is also amenable to the formation of carbon-heteroatom bonds through cross-coupling reactions.

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. mychemblog.com It has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. mychemblog.com The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. mychemblog.comnih.gov

C-O Coupling: The formation of aryl ethers can be achieved through palladium-catalyzed coupling of aryl halides with alcohols. sigmaaldrich.comnih.gov This reaction often requires specific ligands to promote the otherwise challenging reductive elimination of the C-O bond. nih.gov

C-P Coupling: Carbon-phosphorus bonds can be formed via transition-metal-catalyzed cross-coupling of aryl halides with phosphines or other phosphorus-containing nucleophiles. beilstein-journals.org These reactions are important for the synthesis of phosphine ligands and other organophosphorus compounds. beilstein-journals.orgnih.gov

Table 4: Overview of C-Heteroatom Coupling Reactions

| Coupling Type | Nucleophile | Catalyst System (General) |

|---|---|---|

| C-N | Primary or secondary amines, amides | Pd catalyst with ligands like BINAP, Xantphos, or Buchwald ligands mychemblog.comnih.gov |

| C-O | Alcohols, phenols | Pd catalyst with ligands like BrettPhos sigmaaldrich.com |

| C-P | Secondary phosphines, phosphine-boranes | Pd or Ni catalysts with various phosphine ligands beilstein-journals.org |

The aryl bromide of this compound can be converted into highly reactive organometallic reagents, which are powerful nucleophiles for a wide range of transformations.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or THF yields the corresponding Grignard reagent, 2-(but-3-enyloxy)phenylmagnesium bromide. chemguide.co.uklibretexts.org These reagents are highly sensitive to moisture and protic solvents and must be prepared under anhydrous conditions. chemguide.co.ukmiracosta.edu They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.eduumkc.edu

Organolithium Reagents: Treatment of this compound with a strong reducing agent like lithium metal results in the formation of the corresponding organolithium reagent, 2-(but-3-enyloxy)phenyllithium. masterorganicchemistry.comscribd.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. scribd.com They are also extremely sensitive to moisture and require inert atmosphere techniques for their preparation and use. masterorganicchemistry.com

Table 5: Preparation of Organometallic Reagents

| Reagent Type | Metal | Solvent | Key Considerations |

|---|---|---|---|

| Grignard | Magnesium (Mg) turnings | Diethyl ether or THF libretexts.org | Strictly anhydrous conditions required. chemguide.co.ukmiracosta.edu |

| Organolithium | Lithium (Li) metal | Pentane, hexane, or diethyl ether libretexts.orgmasterorganicchemistry.com | Highly reactive and pyrophoric; requires inert atmosphere. masterorganicchemistry.comscribd.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transformations Involving the But-3-enyloxy Alkene and Ether Moieties

The but-3-enyloxy side chain offers a versatile platform for a variety of functionalization reactions targeting either the terminal alkene or the ether linkage.

Olefin Functionalization Reactions

The terminal double bond of the but-3-enyloxy group can be selectively reduced to the corresponding alkane without affecting the aromatic ring or the aryl bromide. pearson.com

Catalytic Hydrogenation: Standard heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) are highly effective for this transformation. commonorganicchemistry.comorganic-chemistry.org While Pd/C is common, PtO₂ is often preferred for substrates containing aryl halides to minimize the risk of dehalogenation (hydrogenolysis of the C-Br bond). commonorganicchemistry.com The aromaticity of the benzene (B151609) ring makes it resistant to reduction under these standard conditions, which typically require much harsher pressures and temperatures to hydrogenate. youtube.comresearchgate.net

The table below summarizes typical conditions for selective hydrogenation.

| Reagent System | Product | Key Feature |

| H₂, Pd/C | 1-Bromo-2-butoxybenzene | Common, efficient method. |

| H₂, PtO₂ | 1-Bromo-2-butoxybenzene | Reduced risk of dehalogenation. |

| HCO₂NH₄, Pd/C | 1-Bromo-2-butoxybenzene | Transfer hydrogenation, avoids H₂ gas. commonorganicchemistry.com |

The electron-rich terminal alkene is susceptible to various oxidative transformations.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms 1-bromo-2-((oxiran-2-yl)methoxy)benzene, a versatile intermediate for further reactions.

Dihydroxylation: The alkene can be converted into a vicinal diol. The stereochemical outcome depends on the reagents used. libretexts.org

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, alkaline potassium permanganate (B83412) (KMnO₄) will add two hydroxyl groups to the same face of the double bond, yielding 1-(2-(3,4-dihydroxybutoxy)phenyl)bromide. youtube.comyoutube.comyoutube.com

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

The double bond readily undergoes electrophilic addition. libretexts.orgsavemyexams.com The π-electrons of the alkene attack an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile. youtube.com

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond would follow Markovnikov's rule. The initial attack of the alkene on the proton would form the more stable secondary carbocation at the C3 position of the butenyl chain. Subsequent attack by the halide ion would lead to the formation of 1-bromo-2-(3-halobutoxy)benzene. libretexts.org

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent would result in the addition of two halogen atoms across the double bond, yielding 1-bromo-2-(3,4-dihalobutoxy)benzene. youtube.com

Halohydrin Formation: If the halogenation reaction is performed in a nucleophilic solvent like water, a halohydrin is formed. The reaction proceeds via a cyclic halonium ion intermediate, which is then opened by water, attacking the more substituted carbon, leading to 1-bromo-2-(4-bromo-3-hydroxybutoxy)benzene. libretexts.org

Cleavage and Modification of the Aryl Alkyl Ether Linkage

The aryl alkyl ether linkage is generally stable but can be cleaved under specific, often harsh, conditions.

Boron Tribromide (BBr₃): This is a classic and highly effective reagent for cleaving aryl alkyl ethers. nih.govufp.ptresearchgate.net It acts as a strong Lewis acid, coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl carbon. gvsu.educore.ac.uk This would cleave the butenyloxy group to yield 2-bromophenol (B46759) and 1,4-dibromobutane (B41627) (as the butenyl group would likely react with the excess HBr generated during workup or with BBr₃ itself).

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave aryl alkyl ethers at high temperatures. The reaction proceeds via protonation of the ether oxygen, followed by an SN2 attack of the halide ion on the alkyl carbon, yielding 2-bromophenol and 1-bromo-but-3-ene. rsc.org

Pyridine (B92270) Hydrochloride: Heating with molten pyridine hydrochloride is another established method for cleaving aryl methyl ethers and could potentially be applied here, though it often requires high temperatures (around 200 °C). rsc.orgresearchgate.netrsc.org This method would furnish 2-bromophenol.

The table below outlines common ether cleavage methods.

| Reagent | Expected Products | Conditions |

| BBr₃ | 2-Bromophenol, 1,4-dibromobutane | Low temperature (e.g., -78 °C to rt) |

| HBr (conc.) | 2-Bromophenol, 1-bromo-but-3-ene | High temperature, reflux |

| Pyridine HCl | 2-Bromophenol | High temperature, molten |

Intramolecular Cyclization Pathways

The presence of both an aryl bromide and a terminal alkene in this compound opens up multiple avenues for intramolecular cyclization. These pathways are broadly categorized into metal-catalyzed metathesis and radical-mediated ring closures, each offering unique advantages in the synthesis of saturated and unsaturated heterocycles.

Ring-Closing Metathesis (RCM) is a powerful and widely utilized method in organic synthesis for the construction of cyclic compounds from acyclic dienes. researchgate.net In the case of this compound, while it is technically a mono-ene, it can undergo a tandem RCM process with another molecule or be modified to contain a second alkene moiety, enabling the formation of various heterocyclic structures. The primary application for a molecule like this would be in the synthesis of chromene derivatives, which are a class of oxygen-containing heterocycles with diverse biological activities. msu.eduiiserpune.ac.in

The success of an RCM reaction is highly dependent on the choice of catalyst. Ruthenium-based catalysts, particularly those developed by Grubbs, are the most commonly employed due to their high tolerance to a wide range of functional groups and their stability in various solvents. nih.govnih.gov For the cyclization of substrates like this compound, the selection of the appropriate Grubbs catalyst generation is crucial for achieving high yields and selectivity.

First-Generation Grubbs Catalyst (G-I): While effective for many RCM reactions, its activity can be limited with more challenging substrates.

Second-Generation Grubbs Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II exhibits significantly higher reactivity and is often the catalyst of choice for the RCM of electron-rich substrates and for the formation of sterically hindered or strained rings.

Hoveyda-Grubbs Catalysts: These catalysts offer enhanced stability and are particularly useful for reactions requiring higher temperatures or longer reaction times.

The optimization of reaction conditions, including catalyst loading, temperature, and solvent, is critical for maximizing the yield of the desired heterocyclic product. For the synthesis of chromene-type structures from aryl ethers, catalyst loading can often be in the range of 1-5 mol%, with solvents like toluene or dichloromethane (B109758) being commonly used.

Table 1: Representative Catalyst Selection for RCM of Aryl Alkyl Ethers This table is a representation based on data for similar substrates, as specific data for this compound is not readily available.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs-I | 5 | Toluene | 80 | Moderate | nih.gov |

| Grubbs-II | 2.5 | Dichloromethane | 40 | High | nih.gov |

The stereochemistry of the newly formed double bond in the cyclized product is a critical aspect of RCM. The E/Z selectivity is influenced by several factors, including the catalyst structure, the substrate, and the reaction conditions. rsc.org In the formation of macrocyclic structures, achieving high Z-selectivity can be particularly challenging. nih.gov

For the formation of six-membered rings like chromenes from substrates analogous to this compound, the ring strain generally favors the formation of the more stable Z-isomer. The choice of catalyst can also play a significant role. For instance, certain molybdenum- or tungsten-based Schrock catalysts are known to favor the formation of Z-isomers in macrocyclizations. researchgate.netnih.gov

Table 2: Factors Influencing E/Z Selectivity in RCM

| Factor | Influence on Selectivity |

|---|---|

| Catalyst | The ligand environment of the metal center can direct the stereochemical outcome. |

| Substrate | The substitution pattern and conformational preferences of the diene precursor can favor one isomer over the other. |

| Ring Size | In macrocyclization, Z-isomers are often kinetically favored, while E-isomers are thermodynamically more stable. |

| Additives | Certain additives can influence the catalyst's behavior and, consequently, the stereoselectivity. |

Radical cyclizations provide a powerful alternative to metal-catalyzed methods for the construction of heterocyclic rings. thieme-connect.de The aryl bromide in this compound serves as an excellent precursor for the generation of an aryl radical, which can then undergo intramolecular cyclization with the pendant butenyl group.

Alkenoxyl radicals, generated from the corresponding alkoxy precursors, are highly reactive intermediates that can undergo efficient intramolecular cyclization onto a carbon-carbon double bond. nih.gov For a substrate like this compound, the generation of an alkenoxyl radical could be envisioned, although the more common pathway involves the generation of an aryl radical. However, the principles of alkenoxyl radical cyclization are relevant to understanding the regioselectivity and stereoselectivity of such ring-closing reactions. These cyclizations typically proceed in a 5-exo or 6-exo manner to form five- or six-membered rings, respectively. The stereochemical outcome is often governed by the steric and electronic properties of the substituents on the alkenyl chain. researchgate.netdntb.gov.ua

The bromine atom in this compound is a key functional group for initiating radical cyclization through a halogen atom transfer process. nih.gov Treatment of the substrate with a radical initiator, such as tributyltin hydride (Bu3SnH) and AIBN, or through photoredox catalysis, can generate an aryl radical. This highly reactive intermediate can then add to the intramolecular butenyl group to form a five- or six-membered ring. The resulting alkyl radical is then quenched by a hydrogen atom source to afford the final cyclized product. This methodology has been successfully applied to the synthesis of dihydrobenzofurans and other related heterocyclic systems. The intramolecular carbonickelation of similar allylic ethers has also been shown to produce dihydrobenzofurans. beilstein-journals.org

Table 3: Products from Halogen-Mediated Radical Cyclization of Aryl Halide Ethers This table is a representation based on data for similar substrates.

| Substrate | Radical Initiator | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Bromoallyl Phenyl Ether | Bu3SnH, AIBN | Dihydrobenzofuran | High | beilstein-journals.org |

Electrophilic Cyclization Strategies

The electron-rich double bond of the butenyloxy group in this compound is susceptible to attack by electrophiles, initiating cyclization reactions to form substituted chromane (B1220400) derivatives. These transformations are of significant interest due to the prevalence of the chromane scaffold in biologically active natural products and pharmaceuticals.

Halocyclization Mechanisms and Scope

Halocyclization reactions, employing electrophilic halogen sources, represent a direct method for the synthesis of halogenated cyclic ethers. In the case of this compound, treatment with an electrophilic halogen source such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) is anticipated to trigger a 6-endo-trig cyclization.

The generally accepted mechanism commences with the activation of the terminal alkene by the electrophilic halogen (E+), typically I+ or Br+, to form a cyclic halonium ion intermediate. The proximate phenolic oxygen atom then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the halonium ion. This attack proceeds in a stereospecific manner, typically following anti-addition, leading to the formation of a six-membered chromane ring. The regioselectivity of the nucleophilic attack is governed by Baldwin's rules, which favor the 6-endo-trig pathway for this system. The resulting product is a 3-halo-4-methylchromane derivative.

While specific studies on this compound are not prevalent, the extensive literature on the halocyclization of o-alkenylphenols provides a strong basis for predicting this reactivity. The reaction conditions, such as the choice of solvent and halogenating agent, can influence the efficiency and selectivity of the cyclization.

Table 1: Predicted Products of Halocyclization of this compound

| Halogenating Agent | Predicted Major Product |

| N-Iodosuccinimide (NIS) | 8-Bromo-3-iodo-4-methylchromane |

| N-Bromosuccinimide (NBS) | 3,8-Dibromo-4-methylchromane |

Gold-Catalyzed Oxidative Cyclization Analogues

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for the activation of alkenes and alkynes towards nucleophilic attack. In the context of this compound, a gold-catalyzed oxidative cyclization would offer an alternative to halogen-mediated pathways. While direct experimental data for this specific substrate is scarce, analogous reactions with o-alkenylphenyl ethers have been reported, providing insight into the potential transformations.

The catalytic cycle is proposed to begin with the coordination of the gold catalyst to the double bond of the butenyloxy chain, enhancing its electrophilicity. This "carbophilic" activation facilitates the intramolecular attack by the phenolic oxygen. In an oxidative cyclization, an external oxidant is required to regenerate the active gold catalyst. This process can lead to the formation of various functionalized chromane derivatives, depending on the reaction conditions and the nature of the oxidant. For instance, gold-catalyzed cyclizations of o-(alkynyl)phenyl ethers have been shown to proceed via regioselective oxidation followed by nucleophilic addition to yield functionalized isochromenes. nih.gov

Palladium-Catalyzed Intramolecular Heck-Type Cyclizations

The intramolecular Heck reaction is a powerful method for the formation of cyclic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. nih.gov For this compound, this reaction provides a pathway to synthesize cyclohexenol (B1201834) derivatives, which are valuable building blocks in organic synthesis.

The catalytic cycle of the intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is typically a β-hydride elimination to release the cyclized product and regenerate the palladium(0) catalyst.

Regio- and Stereoselectivity in Cyclohexenol Formation

The intramolecular Heck cyclization of this compound can theoretically lead to different regio- and stereoisomers. The regioselectivity of the migratory insertion step is a key determinant of the product structure. Generally, for the formation of six-membered rings, a 6-exo-trig cyclization is favored over a 7-endo-trig pathway, leading to the formation of a six-membered ring with an exocyclic double bond.

Following the initial cyclization, the subsequent β-hydride elimination from the alkylpalladium intermediate can occur in different directions, leading to various isomeric products. However, by carefully selecting the reaction conditions, such as the palladium catalyst, ligands, and base, it is possible to control the regioselectivity of this step. In the synthesis of cyclohexenol derivatives, the reaction can be designed to favor the formation of a specific isomer. For instance, a palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system has been shown to be a versatile route to poly-ene substituted cyclohexenols. researchgate.net

The stereochemistry of the newly formed stereocenters in the cyclohexenol ring can also be influenced by the use of chiral ligands on the palladium catalyst, enabling asymmetric Heck reactions.

Table 2: Potential Products from Palladium-Catalyzed Intramolecular Heck-Type Cyclization

| Reaction Pathway | Intermediate | Product |

| 6-exo-trig cyclization | Alkylpalladium intermediate | Substituted Cyclohexenol |

Tandem and Cascade Reactions Incorporating Multiple Reactive Sites

The presence of multiple reactive sites in this compound—the aryl bromide, the ether linkage, and the alkene—opens up possibilities for designing tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical.

For example, a reaction sequence could be envisioned where an initial palladium-catalyzed cyclization is followed by a subsequent transformation of the newly formed functionality. Research on tandem reactions of allyl phenyl ethers has shown that it is possible to combine isomerization with other reactions. tminehan.com Similarly, tandem reactions involving 1-alkynyl ethers have been developed to rapidly build molecular complexity. nih.gov

A hypothetical tandem reaction for this compound could involve an initial intramolecular Heck cyclization to form a cyclohexenol derivative, which could then undergo a further in-situ reaction, such as a cross-coupling reaction at the newly formed hydroxyl group or an oxidation. The development of such tandem processes would represent a significant advancement in the synthetic utility of this versatile building block.

Mechanistic Studies and Computational Chemistry of 1 Bromo 2 but 3 Enyloxy Benzene Transformations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Spectroscopic techniques are vital for identifying reactants, products, and any observable intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are routinely used to characterize the structures of starting materials and final products. In some cases, specialized spectroscopic methods can be employed to detect and characterize transient intermediates, although this can be challenging due to their short lifetimes.

Detailed Investigation of Intramolecular Cyclization Mechanisms

The intramolecular cyclization of 1-Bromo-2-(but-3-enyloxy)benzene is a key transformation that can lead to the formation of valuable heterocyclic compounds. The mechanism of this cyclization can proceed through different pathways, primarily involving radical or ionic intermediates, depending on the reaction conditions.

A study on the closely related compound, 1-bromo-2-(2-phenyl-3-butenyl)benzene, provides a clear distinction between radical and anionic reaction pathways. researchgate.net When the aryl radical is generated from this compound using tributyltin hydride (Bu3SnH) and a radical initiator like AIBN, it predominantly undergoes a 5-exo-trig cyclization to form a five-membered ring. researchgate.net In contrast, when the corresponding carbanion is generated using reagents like magnesium (Mg) or tert-butyllithium (B1211817) (t-BuLi), the reaction favors double-bond isomerization over cyclization. researchgate.net

These findings suggest that the nature of the reactive intermediate derived from the carbon-bromine bond cleavage dictates the reaction outcome. For this compound, similar mechanistic dichotomies are expected.

Transition State Analysis for Electrophilic and Metal-Catalyzed Processes

Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding the stereoselectivity and regioselectivity of cyclization reactions. e3s-conferences.org For electrophilic cyclization, an external electrophile would add to the butenyl double bond, leading to a cationic intermediate that is then attacked by the oxygen atom. The stereochemistry of the final product would be determined by the preferred geometry of the transition state during the intramolecular nucleophilic attack.

In metal-catalyzed processes, such as those involving palladium, the reaction typically starts with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. divyarasayan.org This is followed by intramolecular insertion of the double bond into the aryl-palladium bond, forming a metallacycle. The geometry of this metallacyclic intermediate and the subsequent reductive elimination step would govern the structure of the cyclized product. Computational modeling can be employed to calculate the energies of different possible transition states (e.g., chair-like vs. boat-like conformations) to predict the most likely reaction pathway and product. e3s-conferences.org

Characterization of Reactive Intermediates (e.g., Radicals, Metallacycles)

The direct observation and characterization of reactive intermediates like radicals and metallacycles are often challenging due to their high reactivity and low concentrations. However, their existence can be inferred from the products of the reaction and through trapping experiments.

In the case of radical cyclizations, the formation of an aryl radical intermediate after the homolytic cleavage of the C-Br bond is a key step. researchgate.net The regioselectivity of the subsequent cyclization (e.g., 5-exo vs. 6-endo) is a well-studied aspect of radical chemistry, with a general preference for the formation of five-membered rings. scispace.com

For palladium-catalyzed reactions, the formation of an arylpalladium(II) species is the initial reactive intermediate. divyarasayan.org The subsequent intramolecular carbopalladation leads to a metallacyclic intermediate. The structure and stability of these organometallic intermediates are crucial in determining the course of the reaction. While direct spectroscopic observation is difficult, their involvement is supported by a vast body of literature on palladium-catalyzed cross-coupling and cyclization reactions.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have emerged as a powerful complement to experimental studies for investigating reaction mechanisms. These methods can provide detailed information about the electronic structure, geometry, and energetics of molecules, transition states, and intermediates.

Density Functional Theory (DFT) for Reaction Pathway Prediction and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions. researchgate.net By calculating the potential energy surface, DFT can be used to map out the entire reaction pathway, identifying the transition states and intermediates connecting reactants and products. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction rates and selectivities. bohrium.com

For the intramolecular cyclization of this compound, DFT calculations could be used to compare the energetics of the radical, anionic, and metal-catalyzed pathways. For example, the energy barriers for the 5-exo versus 6-endo cyclization of the corresponding aryl radical could be calculated to predict the regioselectivity of the reaction. Similarly, the geometries and energies of different transition state conformers in a metal-catalyzed cyclization could be modeled to understand the origins of stereoselectivity. divyarasayan.org

Below is a table showing DFT-calculated reaction data for the cyclization of a related aryl radical, demonstrating the type of information that can be obtained from such studies.

| Reaction Parameter | Value | Conditions |

| Rate constant for aryl radical cyclization (kc) | ~10^9 s⁻¹ | 80 °C |

| Rate constant for H-abstraction by aryl radical (kH) | ~10^9 s⁻¹ | 80 °C |

Data adapted from a study on a related o-(3-butenyl)phenyl radical system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure model of chemical bonding. NBO analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule.

In the context of this compound and its transformations, NBO analysis could be used to understand the electronic effects of the bromo and butenyloxy substituents on the benzene (B151609) ring. For instance, it can quantify the delocalization of electron density from the oxygen lone pairs into the aromatic system and how this influences the reactivity of the molecule. During a reaction, NBO analysis can be applied to the transition state structure to elucidate the key orbital interactions that stabilize the transition state and facilitate the reaction.

Molecular Dynamics Simulations for Conformational Studies

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies for this compound in published scientific literature. However, the principles of MD simulations can be applied to understand the conformational landscape of this molecule, which is crucial for determining its reactivity.

MD simulations would model the motion of atoms in the molecule over time by solving Newton's equations of motion. This computational technique could provide insights into:

Conformational Isomers: The butenyloxy side chain can adopt various spatial orientations relative to the benzene ring. MD simulations can identify the most stable conformers and the energy barriers between them.

Solvent Effects: The presence of different solvents can influence the conformational preferences of the molecule. MD simulations can explicitly model solvent molecules to study these interactions.

Flexibility and Dynamics: The flexibility of the butenyloxy chain and its dynamic behavior can be quantified, which is essential for understanding how the reactive centers of the molecule can interact, for instance, in potential intramolecular reactions.

A hypothetical MD simulation setup would involve defining a force field that accurately describes the inter- and intramolecular interactions of this compound. The system would then be simulated at a given temperature and pressure, and the resulting trajectory would be analyzed to extract conformational and dynamic properties.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or similar |

| Solvent Model | TIP3P or SPC/E for aqueous simulations |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds |

| Analysis | RMSD, RMSF, Dihedral Angle Distribution |

Solvent Effects and Catalytic Enhancement in Reaction Mechanisms

Solvent Effects:

The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.

Polar Aprotic Solvents: Solvents like acetone (B3395972), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are known to be effective for SN2-type reactions. For instance, in the synthesis of related (prop-2-ynyloxy)benzene derivatives, polar aprotic solvents have been shown to favor the formation of the ether linkage. plos.orgsemanticscholar.org Acetone, in particular, has been highlighted as providing good solvation for such reactions. plos.orgsemanticscholar.org

Nonpolar Solvents: In reactions where radical intermediates are involved, nonpolar solvents might be preferred to minimize competing ionic pathways.

Protic Solvents: Protic solvents could potentially participate in reactions by stabilizing charged intermediates or by acting as a proton source, which might be relevant in acid-catalyzed transformations.

Catalytic Enhancement:

Catalysts can be employed to enhance the reactivity of this compound and to steer the reaction towards a desired product.

Lewis Acid Catalysis: Lewis acids such as aluminum halides (e.g., AlBr3) or ferric halides (e.g., FeBr3) are commonly used to activate aromatic rings for electrophilic substitution. libretexts.org In the context of this compound, a Lewis acid could polarize a halogenating agent, making it a stronger electrophile for further substitution on the benzene ring. libretexts.org

Transition Metal Catalysis: Palladium- or nickel-based catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) involving aryl bromides. The bromine atom on the benzene ring of this compound makes it a suitable substrate for such transformations, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Base-Catalyzed Reactions: The presence of a base is crucial for reactions such as the Williamson ether synthesis, which is a common method for preparing aryl ethers. In the synthesis of analogous compounds, bases like potassium carbonate (K2CO3) and lithium hydride (LiH) have been utilized, with K2CO3 in acetone under reflux proving effective. plos.orgsemanticscholar.org

Table 2: Potential Influence of Solvents and Catalysts on Transformations of this compound

| Transformation Type | Potential Solvent | Potential Catalyst | Expected Role |

| Electrophilic Aromatic Substitution | Dichloromethane (B109758), Carbon disulfide | FeBr3, AlCl3 | Activates electrophile |

| Cross-Coupling Reactions | Toluene (B28343), THF, Dioxane | Pd(PPh3)4, NiCl2(dppp) | Facilitates C-C bond formation |

| Intramolecular Cyclization | Varies (e.g., THF, Toluene) | Radical initiators (e.g., AIBN) or Lewis acids | Promotes ring formation |

| Ether Synthesis (from 2-bromophenol) | Acetone, DMF | K2CO3, NaH | Deprotonates phenol |

The interplay between the substrate, solvent, and catalyst would be critical in controlling the outcome of chemical transformations involving this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural and Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1-Bromo-2-(but-3-enyloxy)benzene. By analyzing chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecule's connectivity and environment of each nucleus can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and the butenyloxy protons. The aromatic protons, due to the ortho-disubstituted pattern, would appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.6 ppm. The protons of the butenyloxy chain would show characteristic signals: the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) would likely resonate around δ 4.0 ppm as a triplet. The adjacent methylene protons (-CH₂-CH₂-) would appear as a multiplet around δ 2.5 ppm. The terminal vinyl protons (-CH=CH₂) would be observed further downfield, with the internal proton (-CH=) appearing as a multiplet between δ 5.8 and 6.0 ppm, and the two terminal protons (=CH₂) as distinct multiplets between δ 5.0 and 5.3 ppm, showing characteristic geminal and vicinal couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon bearing the bromine atom (C-Br) is anticipated to be in the region of δ 112 ppm, while the carbon attached to the oxygen (C-O) would be significantly downfield, around δ 155 ppm. The other four aromatic carbons would produce signals between δ 115 and 133 ppm. For the butenyloxy side chain, the O-CH₂ carbon would appear around δ 68 ppm, the adjacent -CH₂- at approximately δ 34 ppm, the internal vinyl carbon (-CH=) at about δ 135 ppm, and the terminal vinyl carbon (=CH₂) around δ 117 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.6 (m) | 115 - 133 |

| C-Br | - | ~112 |

| C-O | - | ~155 |

| -O-CH₂- | ~4.0 (t) | ~68 |

| -CH₂-CH₂- | ~2.5 (m) | ~34 |

| -CH=CH₂ | 5.8 - 6.0 (m) | ~135 |

| -CH=CH₂ | 5.0 - 5.3 (m) | ~117 |

Note: These are predicted values based on typical ranges for similar functional groups and substitution patterns. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₁BrO, corresponding to a molecular weight of approximately 227.1 g/mol . semanticscholar.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, one would expect to see peaks at m/z 226 and 228.

The fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the ether bond and rearrangements of the butenyl side chain. Key fragments could include the loss of the butenyloxy group to give a bromophenoxy radical cation, or cleavage of the butenyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected absorptions include:

Aromatic C-H stretching: A weak to medium band in the region of 3050-3100 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ for the CH₂ groups of the butenyloxy chain.

C=C stretching (alkene): A medium intensity band around 1640 cm⁻¹.

Aromatic C=C stretching: One or more bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band in the range of 1200-1250 cm⁻¹ for the aryl ether linkage.

C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

=C-H bending (alkene): Out-of-plane bending vibrations for the vinyl group would be expected around 910 and 990 cm⁻¹.

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule. For instance, an infrared spectrum of the similar compound 1-bromo-2-(methoxymethyl)benzene (B1281725) has been reported, which would show comparable aromatic and ether stretches. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction may be challenging, the technique can be applied to solid derivatives of the compound. X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

For example, a derivative could be synthesized that is a crystalline solid, and its structure determined by X-ray diffraction. This would confirm the connectivity of the atoms and provide valuable insights into the conformational preferences of the butenyloxy side chain and its orientation relative to the aromatic ring. Studies on similar brominated benzene (B151609) derivatives have been conducted, revealing detailed structural parameters that can serve as a reference for understanding the molecular geometry of this compound. semanticscholar.orgresearchgate.netresearchgate.net

Applications of 1 Bromo 2 but 3 Enyloxy Benzene As a Versatile Synthetic Intermediate

Precursors for the Synthesis of Oxygen-Containing Heterocycles (e.g., Chromans, Benzofurans, Tetrahydrofurans)

The inherent structure of 1-bromo-2-(but-3-enyloxy)benzene makes it an ideal substrate for intramolecular cyclization reactions to form various oxygen-containing heterocycles. The aryl bromide can be activated to form either an organometallic species or an aryl radical, which then reacts with the tethered butenyloxy side chain.

The most prominent method for this transformation is the intramolecular Heck reaction . wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed process is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene into the newly formed aryl-palladium bond. The final step is often a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the cyclized product. libretexts.org

Depending on the reaction conditions and the mode of cyclization, different heterocyclic products can be obtained. For this compound, a 6-exo-trig cyclization is favored, leading to the formation of a six-membered chroman ring system. princeton.edu

Figure 1: Proposed intramolecular Heck reaction of this compound to form 4-methyl-3,4-dihydro-2H-chromene.

Figure 1: Proposed intramolecular Heck reaction of this compound to form 4-methyl-3,4-dihydro-2H-chromene.

Beyond palladium catalysis, radical cyclizations offer another effective route. The generation of an aryl radical from the aryl bromide (for instance, using tributyltin hydride and a radical initiator like AIBN) can initiate an intramolecular addition to the alkene. This process also typically follows a 6-exo-trig pathway to yield the chroman skeleton. A related substrate, 1-bromo-2-(2-phenyl-3-butenyl)benzene, has been shown to undergo radical cyclization to form a five-membered ring. researchgate.net While direct cyclization of this compound would lead to a chroman, modifications to the alkene tether could be used to synthesize substituted benzofurans or tetrahydrofurans.

The table below summarizes typical conditions for these cyclizations.

| Reaction Type | Catalyst/Reagent | Base/Additive | Solvent | Product Type |

| Intramolecular Heck | Pd(OAc)₂, PPh₃ | Ag₂CO₃ or Et₃N | Acetonitrile, THF, or DMF | Chroman |

| Radical Cyclization | Bu₃SnH, AIBN | - | Benzene (B151609) or Toluene (B28343) | Chroman |

Table 1: Representative conditions for the synthesis of heterocycles from this compound.

Building Blocks for Polycyclic and Fused-Ring Systems

The reactivity of this compound can be extended beyond simple cyclization to construct more elaborate polycyclic and fused-ring systems through cascade or tandem reactions. These processes involve a sequence of bond-forming events that occur in a single operation, offering a highly efficient approach to molecular complexity.

A powerful strategy involves intercepting the organopalladium intermediate formed during the Heck reaction before β-hydride elimination can occur. This intermediate can then participate in a second coupling reaction, such as a Suzuki or Sonogashira coupling. For instance, a related substrate, 1-(3-arylprop-2-ynyloxy)-2-bromo benzene, undergoes a palladium-catalyzed cascade reaction involving cyclocarbopalladation followed by a Suzuki coupling to generate complex benzofuran (B130515) derivatives. figshare.com A similar strategy could be envisioned for this compound, where the initial intramolecular Heck cyclization is followed by an intermolecular cross-coupling, leading to functionalized, fused-ring systems.

Figure 2: Proposed Heck-Suzuki cascade reaction of this compound to form a functionalized polycyclic system.

Figure 2: Proposed Heck-Suzuki cascade reaction of this compound to form a functionalized polycyclic system.

Furthermore, gold-catalyzed tandem reactions have been developed for related alkynyl systems, demonstrating the potential for various transition metals to mediate complex cyclization/functionalization cascades. rsc.org These examples highlight the potential of this compound as a versatile building block for assembling polycyclic structures that are prevalent in natural products and pharmacologically active compounds.

Intermediates in the Construction of Complex Organic Scaffolds

The ability to efficiently generate heterocyclic cores makes this compound a valuable intermediate in the synthesis of complex organic molecules. The intramolecular Heck reaction, in particular, is a robust and widely used method in the total synthesis of natural products due to its high functional group tolerance and stereochemical control. wikipedia.orgprinceton.edu

For example, intramolecular Heck reactions have been employed as key steps in the synthesis of complex targets like (±)-FR900482, where the reaction establishes a tricyclic ring system late in the synthesis without affecting sensitive functional groups. wikipedia.org Although a specific total synthesis employing this compound is not prominently documented, its role as a precursor to the chroman ring system makes it a highly relevant starting material for constructing natural products containing this motif. Chroman-based structures are found in a wide array of biologically active compounds, including vitamins (e.g., Vitamin E) and flavonoids.

The synthesis of such complex scaffolds would involve the initial formation of the core heterocyclic structure from this compound, followed by further elaboration of the resulting product. The functionality present after cyclization (e.g., a methyl group and the aromatic ring) provides handles for subsequent chemical transformations.

Role in Developing New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new synthetic methods is crucial for advancing organic chemistry, and this often requires well-designed substrates to test and optimize new reactions. This compound serves as an excellent model substrate for developing new methodologies, particularly in the realm of transition metal catalysis. mdpi.com

Its bifunctional nature allows for the investigation of several key aspects of a new catalytic system:

Chemoselectivity: A catalyst must selectively activate the C-Br bond without reacting with the alkene or the ether linkage.

Regioselectivity: In intramolecular cyclizations, the substrate allows for the study of selectivity between different ring sizes (e.g., 6-exo vs. 7-endo cyclization). The steric and electronic factors governing this selectivity can be systematically studied. princeton.edu

Stereoselectivity: When chiral catalysts are used, the formation of a new stereocenter upon cyclization allows for the evaluation of the catalyst's ability to induce asymmetry. wikipedia.org

Cascade Potential: The substrate is ideal for exploring the potential of a new catalytic system to promote tandem reactions, where the intermediate from the initial C-C bond formation is trapped in a subsequent C-C or carbon-heteroatom bond-forming step. figshare.comresearchgate.net

By using this compound, chemists can efficiently probe the scope and limitations of new catalysts and reactions designed for C-C and C-heteroatom bond formation, thereby contributing to the broader toolkit of synthetic organic chemistry. nih.gov

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Catalytic Systems

The synthesis of 1-Bromo-2-(but-3-enyloxy)benzene and its derivatives can be improved by developing more efficient and sustainable catalytic systems. While traditional methods for forming aryl ethers exist, future research will likely focus on greener alternatives. A convenient method for synthesizing similar (prop-2-ynyloxy)benzene derivatives involves the reaction of substituted phenols with propargyl bromide using potassium carbonate as a base and acetone (B3395972) as a solvent. plos.orgnih.gov This suggests that similar conditions could be optimized for the synthesis of this compound.

Future investigations should explore the use of earth-abundant metal catalysts (such as iron, copper, or nickel) to replace precious metal catalysts (like palladium) in cross-coupling reactions involving the C-Br bond. Furthermore, the development of catalytic systems that can activate the C-O bond of the ether or the C=C bond of the butenyl chain in a controlled manner would open up new avenues for functionalization. The principles of green chemistry, such as using non-toxic solvents, reducing energy consumption, and minimizing waste, will be central to these developments. researchgate.net

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—the aromatic ring, the bromo substituent, the ether linkage, and the terminal alkene—makes chemo-, regio-, and stereoselectivity crucial in its transformations. youtube.com Future research will undoubtedly delve into controlling the selectivity of reactions at these different positions.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct C-H arylation, could be selectively performed at the C-Br bond. mdpi.com The development of new ligands and catalysts will be key to achieving high selectivity in these transformations. Moreover, the butenyl side chain offers opportunities for a variety of stereoselective reactions. For example, asymmetric dihydroxylation or epoxidation of the double bond could introduce chirality into the molecule, leading to the synthesis of enantiomerically pure compounds. A significant challenge and area of future work will be to develop catalytic systems that can differentiate between the various reactive sites and functionalize them in a programmable manner. nih.govrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. researchgate.net Flow chemistry offers precise control over reaction parameters, leading to improved yields and selectivities. researchgate.net The automation of multi-step syntheses involving this compound would enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. nih.gov

Future research in this area will focus on developing robust and reliable flow protocols for the key reactions of this compound. This includes the development of immobilized catalysts and reagents that can be easily integrated into flow reactors. The ability to perform reactions under high pressure and temperature in a controlled and safe manner in a flow setup could also unlock new reaction pathways that are not accessible under traditional batch conditions.

Discovery of Unexplored Reaction Pathways and Reactivity Patterns

The unique structural features of this compound suggest the existence of unexplored reaction pathways and reactivity patterns. The interplay between the ortho-bromo substituent and the butenyloxy chain could lead to interesting intramolecular cyclization reactions. A study on the rearrangement of the similar compound, 1-bromo-2-(2-phenyl-3-butenyl)benzene, under radical and anionic conditions revealed a clear difference in the reaction outcomes, with radical conditions favoring cyclization. researchgate.net This suggests that similar investigations on this compound could uncover novel cyclization pathways to form oxygen-containing heterocyclic compounds.

The benzene (B151609) ring itself can influence the reactivity of the neighboring butenyloxy group. pearson.com Future work could explore electrophilic aromatic substitution reactions, where the directing effects of the bromo and ether groups would determine the regioselectivity of the reaction. msu.eduyoutube.com Additionally, the potential for the molecule to undergo metal-halogen exchange followed by intramolecular reactions is an area ripe for exploration.

Expanding the Scope of Derived Complex Molecules and Materials

The functional handles present in this compound make it an attractive building block for the synthesis of more complex molecules and functional materials. The bromo group can be converted to a variety of other functional groups through cross-coupling reactions, while the terminal alkene can be modified through addition reactions or polymerization.

Future research will likely focus on utilizing this scaffold to synthesize novel pharmaceutical intermediates, agrochemicals, and organic materials. For example, the butenyloxy chain could be a precursor for the synthesis of side chains found in biologically active natural products. The ability to introduce various substituents onto the aromatic ring via the bromo group allows for the fine-tuning of the electronic and steric properties of the resulting molecules. Furthermore, the polymerization of the butenyl group could lead to the formation of novel polymers with interesting properties for materials science applications. The synthesis of polysubstituted benzenes is a key area of organic chemistry, and this compound provides a versatile starting point for such endeavors. libretexts.orgpressbooks.pub

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-(but-3-enyloxy)benzene, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification. For example, reacting 2-bromophenol with 3-butenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate) and characterization via ¹H/¹³C NMR and GC-MS to confirm >95% purity .

- Critical Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Residual solvents (DMF) must be removed under high vacuum to prevent interference in spectroscopic analysis .

Q. How does the electronic nature of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Bromine’s electronegativity activates the aromatic ring for electrophilic substitution but also enables participation in Suzuki-Miyaura or Heck couplings. For instance, Pd-catalyzed coupling with arylboronic acids requires mild conditions (Pd(PPh₃)₄, Na₂CO₃, 70°C) due to the electron-withdrawing effect of bromine, which stabilizes the transition state .

- Characterization : Post-reaction analysis via HPLC or LC-MS identifies coupling products and quantifies yields. Compare with computational models (DFT) to validate electronic effects .

Q. What are the key stability concerns for storing this compound, and how can degradation be mitigated?

- Storage Protocol : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent light-induced C–Br bond cleavage and oxidation of the alkenyl group. Degradation products (e.g., dibenzofuran derivatives) can be detected via GC-MS .

- Preventive Measures : Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can computational chemistry be applied to predict reaction pathways for this compound in complex transformations?

- Methodology : Use density functional theory (DFT) to model transition states in cross-coupling reactions. For example, calculate activation energies for Pd-mediated C–C bond formation using Gaussian or ORCA software. Compare with experimental kinetic data (Arrhenius plots) to validate accuracy .

- Case Study : A study on Suzuki coupling of analogous bromoarenes showed that electron-deficient aryl bromides exhibit lower activation barriers (ΔG‡ ≈ 25–30 kcal/mol), aligning with observed higher reaction rates .

Q. What strategies resolve contradictions in reported yields for Heck reactions involving this compound?

- Troubleshooting : Discrepancies often arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent polarity. Systematic screening using Design of Experiments (DoE) identifies optimal conditions. For example, a 2019 study achieved 82% yield with XPhos in toluene/water (1:1) but only 45% with PPh₃ in DMF .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, ligand loading) with yields .

Q. How can the compound’s alkenyloxy group be leveraged in photoactive material design?

- Application : The conjugated enol ether moiety absorbs UV light (λmax ≈ 270 nm), making it a candidate for photoinitiators in polymer chemistry. Test photopolymerization efficiency using DSC or FTIR to monitor cross-linking rates .

- Advanced Modification : Functionalize the alkene via thiol-ene “click” chemistry to attach chromophores (e.g., fluorescein derivatives) for optoelectronic applications .

Q. What analytical techniques are critical for identifying trace impurities in industrial-scale syntheses?

- Protocol : Combine UPLC-QTOF (high-resolution mass spectrometry) with ¹⁹F NMR (if fluorinated byproducts exist) to detect impurities at <0.1% levels. For example, residual 3-butenol from incomplete etherification can be quantified via GC-FID .

- Case Study : A 2022 study identified brominated dibenzofurans as major byproducts (0.5–2%) in scaled-up reactions, necessitating post-synthetic purification via recrystallization .

Methodological Best Practices

- Safety : Always use fume hoods and explosion-proof equipment due to the compound’s volatility (bp ≈ 200–220°C) and potential for exothermic decomposition .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, moisture content) meticulously. For example, trace water in DMF can hydrolyze the alkenyl group, reducing yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。